N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide
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Overview
Description
N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide is a chemical compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol . This compound is known for its unique structure, which includes a nitro group, a phenyl group, and a hydroxy group attached to a benzenecarboximidamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide typically involves the reaction of 3-nitrobenzoyl chloride with phenylhydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Scientific Research Applications
N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide is unique due to its combination of a nitro group, a phenyl group, and a hydroxy group attached to a benzenecarboximidamide core . This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-hydroxy-3-nitro-N'-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,17H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGRNYJBOXRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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